4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine
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Overview
Description
The compound is a complex organic molecule that likely contains a benzene ring (from “benzenesulfonyl”), a thiophene ring (from “thiophen”), an oxazole ring (from “oxazol”), and an amine group (from “amine”). The exact structure and properties would depend on the specific arrangement of these components .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of carboxylic acids and amines . Another common method involves the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides .Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of multiple ring structures and functional groups. Computational molecular spectroscopy could potentially be used to analyze the structure .Chemical Reactions Analysis
Benzenesulfonyl chloride, a related compound, is known to react with compounds containing reactive N-H and O-H bonds to form sulfonamides and sulfonate esters . The sulfonation can be reversed above 220 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, benzenesulfonyl chloride is a colorless viscous oil that dissolves in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-15-13-14(16-12(19-13)11-8-5-9-20-11)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSVLNHCGWVQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332576 |
Source
|
Record name | 4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793009 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
342433-30-1 |
Source
|
Record name | 4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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